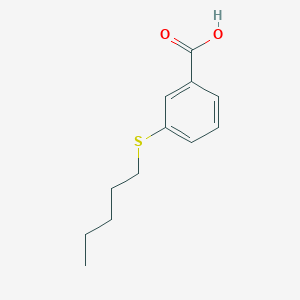

3-(n-Pentylthio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(n-Pentylthio)benzoic acid is an organic compound with the molecular formula C12H16O2S It is a derivative of benzoic acid where a pentylthio group is attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Pentylthio)benzoic acid typically involves the introduction of a pentylthio group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a pentylthiol reacts with a halogenated benzoic acid derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-withdrawing carboxylic acid group (-COOH) directs incoming electrophiles to the meta position, while the electron-donating thioether group (-S-pentyl) exerts an ortho/para-directing effect. The combined influence typically results in substitution at positions 2, 4, or 6 relative to the -COOH group .

Reactions at the Carboxylic Acid Group

The -COOH group undergoes typical carboxylic acid transformations:

Esterification

-

Reagents : ROH (alcohol), H⁺ (acid catalyst) or SOCl₂.

-

Product : 3-(n-Pentylthio)benzoate esters (e.g., methyl ester) .

-

Example :

3-(n-Pentylthio)benzoic acid+CH3OHH+Methyl 3-(n-Pentylthio)benzoate+H2O

Amide Formation

-

Reagents : NH₃ or RNH₂ (amines), PCl₅ or SOCl₂ (to form acyl chloride first) .

-

Product : 3-(n-Pentylthio)benzamide derivatives.

Decarboxylation

Thioether Functional Group Transformations

The -S-pentyl group undergoes oxidation and nucleophilic substitution:

Oxidation to Sulfoxide/Sulfone

-

Reagents : H₂O₂ (mild) or mCPBA (strong).

-

Products :

Nucleophilic Substitution

-

Reagents : Strong bases (e.g., NaH) or electrophiles.

-

Product : Replacement of the pentyl group with nucleophiles (limited due to low reactivity of thioethers) .

Multicomponent Reactions (MCRs)

This compound can participate in MCRs to synthesize heterocycles or complex molecules :

Applications De Recherche Scientifique

3-(n-Pentylthio)benzoic acid has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(n-Pentylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The pentylthio group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparaison Avec Des Composés Similaires

Benzoic acid: The parent compound, lacking the pentylthio group.

4-(n-Pentylthio)benzoic acid: A positional isomer with the pentylthio group at the para position.

3-(n-Butylthio)benzoic acid: A similar compound with a butylthio group instead of a pentylthio group.

Uniqueness: 3-(n-Pentylthio)benzoic acid is unique due to the presence of the pentylthio group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Activité Biologique

3-(n-Pentylthio)benzoic acid is a sulfur-containing benzoic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

Molecular Formula: C11H14O2S

IUPAC Name: 3-pentylsulfanylbenzoic acid

Molecular Weight: 214.30 g/mol

The compound features a benzoic acid core with a pentylthio substituent at the meta position. This structural configuration influences its solubility, reactivity, and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pentylthio group can participate in hydrophobic interactions and hydrogen bonding, enhancing the compound's affinity for specific proteins and enzymes. Notably, the carboxylic acid group plays a crucial role in forming ionic bonds, which can affect the compound's solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments.

- Antimicrobial Effects: Similar benzoic acid derivatives have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections.

- Enzyme Modulation: The compound may influence enzyme activity related to metabolic pathways, particularly those involved in drug metabolism and detoxification processes .

Study 1: Enzyme Interaction

A study investigated the interaction of various benzoic acid derivatives with cathepsins B and L. While this compound was not specifically highlighted, related compounds demonstrated significant binding affinities to these enzymes, suggesting that similar mechanisms could apply to this compound. The study utilized molecular docking simulations to predict binding interactions, revealing potential therapeutic implications for modulating protease activity .

Study 2: Antiproliferative Activity

In another investigation focused on benzoic acid derivatives, compounds were evaluated for their antiproliferative effects on cancer cell lines. Although direct data on this compound was limited, related derivatives exhibited promising results in inhibiting cell growth at micromolar concentrations. This suggests that further exploration of this compound could yield insights into its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(Methylthio)benzoic acid | Methyl group | Antioxidant, Antimicrobial |

| 3-(Ethylthio)benzoic acid | Ethyl group | Antiproliferative |

| 3-(Propylthio)benzoic acid | Propyl group | Enzyme inhibition |

| This compound | Pentyl group | Potentially multifaceted |

The table illustrates how structural variations in thio-substituted benzoic acids can lead to diverse biological activities. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects.

Propriétés

IUPAC Name |

3-pentylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXCMBKUHMVLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.